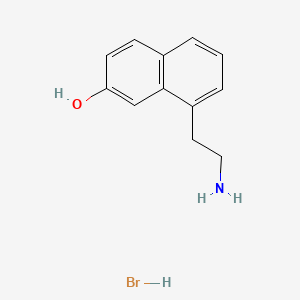

Iloperidone Impurity 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Iloperidone and Its Receptor Antagonism

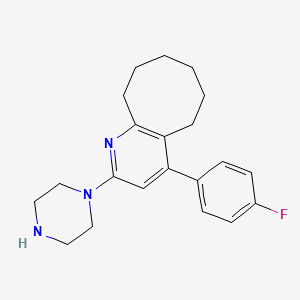

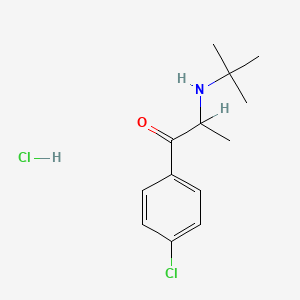

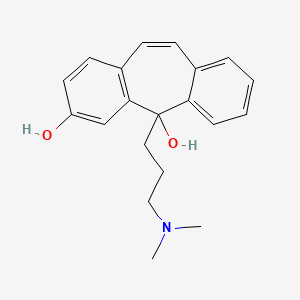

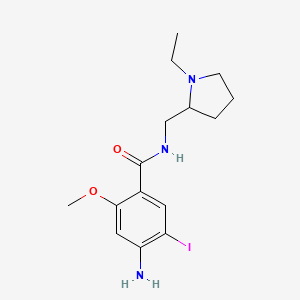

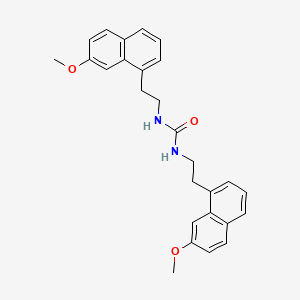

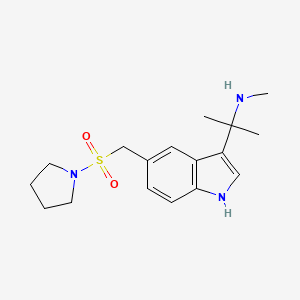

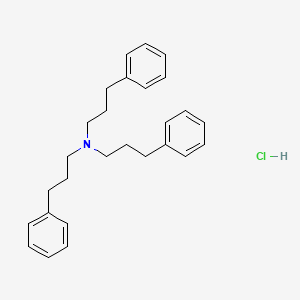

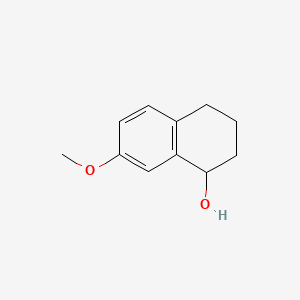

Iloperidone, known commercially as Fanapt, Fanapta, and Zomaril, is an FDA-approved antipsychotic inhibitor used in the treatment of schizophrenia. It acts as an antagonist at several receptors, including noradrenalin (α2C), dopamine (D2A and D3), and serotonin (5-HT1A and 5-HT6) receptors. Pharmacogenomic studies have also associated single nucleotide polymorphisms with enhanced response to iloperidone in the acute treatment of schizophrenia. Its classification as an 'atypical' antipsychotic is due to its serotonin receptor antagonism, distinct from the dopamine antagonism primarily seen in typical antipsychotics. This drug's impurity profile, including impurities like 1-(4-hydroxy-3-methoxyphenyl)ethanone (2) and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (5), plays a critical role in its synthesis and pharmacological effect (Avendra et al., 2013).

Development and Validation of Analytical Methods

The development of sensitive and precise analytical methods, such as reverse-phase UPLC, for quantifying iloperidone and its impurities in bulk and dosage forms is crucial. These methods provide insights into the drug's stability under various conditions and contribute to understanding its pharmacokinetics and pharmacodynamics. An example is the work done by Landge et al. (2014), who developed a UPLC method for determining iloperidone and its eight potential impurities in drug substances and products, thereby aiding in quality control and regulatory compliance (Landge et al., 2014).

Genetic Associations with Iloperidone Efficacy

Research like that conducted by Lavedan et al. (2009) on the whole genome association study in a clinical trial of iloperidone reveals critical insights. They found single nucleotide polymorphisms (SNPs) within the NPAS3 gene and other loci associated with iloperidone efficacy in schizophrenia treatment. Understanding these genetic associations can pave the way for personalized medicine approaches in psychotropic therapy (Lavedan et al., 2009).

Synthesis and Production Processes

The synthesis process of iloperidone, including the handling of its impurities, is vital for ensuring the drug's purity and efficacy. Researchers like Solanki et al. (2014) have described improved processes for synthesizing iloperidone with high purity, free from potential impurities. Such work is essential for producing effective and safe pharmaceuticals (Solanki et al., 2014).

Safety And Hazards

Propriétés

Numéro CAS |

170170-50-0 |

|---|---|

Nom du produit |

Iloperidone Impurity 3 |

Formule moléculaire |

C24H28FNO5 |

Poids moléculaire |

429.49 |

Apparence |

Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)

![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)